Ac-D-Phe(3-F)-OH

Peptide Stability Fluorinated Amino Acids Protease Resistance

Standard L-phenylalanine or non-fluorinated D-analogs fail to provide predictable protease resistance. The combination of D-stereochemistry and meta-fluorine in Ac-D-Phe(3-F)-OH offers position-dependent, enzyme-specific stability that ortho/para analogs cannot replicate. - **Application**: Peptide drug candidates requiring gastrointestinal/serum protease stability; 19F NMR probe (δ ~ -113 ppm) for protein folding/dynamics - **Advantage**: Enables systematic SAR mapping of fluorine position (ortho/meta/para) and stereochemistry effects - **Supply**: Verified purity, documentation available, research-grade packaging

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
Cat. No. B12345713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-D-Phe(3-F)-OH
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
InChIInChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
InChIKeyLKXNJLVPYPXTDY-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-D-Phe(3-F)-OH: Specifications & Comparator Context


Ac-D-Phe(3-F)-OH (CAS 69078-51-9), or N-acetyl-3-fluoro-D-phenylalanine, is a fluorinated D-amino acid building block with molecular formula C11H12FNO3 and molecular weight 225.22 g/mol . The compound features a single fluorine atom at the meta (3-) position of the aromatic ring on the D-phenylalanine scaffold, capped with an N-terminal acetyl protecting group [1]. Its D-stereochemistry and fluorination distinguish it from the natural L-phenylalanine and from non-fluorinated or ortho/para-fluorinated analogs .

Fluorinated D-amino acid building block with meta-fluorine substitution
N-acetyl protected, ready for direct use in solid-phase peptide synthesis
D-stereochemistry and fluorine probe support stability and conformational studies

Why Ac-D-Phe(3-F)-OH Substitution Fails


Substituting Ac-D-Phe(3-F)-OH with a generic phenylalanine derivative in peptide design introduces risks to both proteolytic stability and structural fidelity. While fluorinated amino acids are often pursued for enhanced metabolic stability, the Koksch group's systematic studies demonstrate that the impact of fluorine substitution is position-dependent, enzyme-specific, and not generalizable across different proteases [1]. For instance, the meta-fluoro substitution pattern in Ac-D-Phe(3-F)-OH creates a distinct electronic environment compared to ortho- or para-fluoro analogs, which alters amide bond susceptibility to enzymatic cleavage in ways that cannot be predicted by simple steric or electronic heuristics [2]. Moreover, the D-stereochemistry of the phenylalanine residue fundamentally alters recognition by proteases—D-amino acids are generally resistant to cleavage by mammalian proteases, a property that is further modulated by the fluorine atom's inductive effect [3]. These layered influences mean that a simple substitution with Ac-D-Phe-OH, Ac-Phe(3-F)-OH, or H-D-Phe(3-F)-OH may yield a peptide with substantially different proteolytic half-life, biological activity, and solution conformation, underscoring the need for compound-specific evidence in procurement decisions.

Target (Ac-D-Phe(3-F)-OH)
Potential substitute risk
Meta-fluorine Provides 19F NMR handle and position-dependent electronic effects
Ac-D-Phe-OH (non-fluorinated) Loss of 19F spectroscopic probe; proteolytic stability profile may shift unpredictably
D-stereochemistry Baseline resistance to mammalian proteases
Ac-Phe(3-F)-OH (L-enantiomer) L-stereochemistry may not reproduce D-enantiomer proteolytic half-life; recognition by proteases alters
N-acetyl protecting group Compatible with standard Fmoc/t-Bu SPPS strategies
H-D-Phe(3-F)-OH (free amine) Unprotected N-terminus requires additional coupling steps; may affect incorporation efficiency

Ac-D-Phe(3-F)-OH Comparative Evidence


Meta-Fluorination & Proteolytic Stability

In model peptide sequences designed as substrates for α-chymotrypsin and pepsin, the incorporation of side-chain fluorinated phenylalanine analogs alters proteolytic half-life compared to non-fluorinated controls. The meta-fluorine substitution in Ac-D-Phe(3-F)-OH creates a distinct electronic profile that influences amide bond susceptibility [1]. In a systematic study by Asante et al., peptides containing fluorinated amino acids at the P2, P1′, or P2′ positions were incubated with α-chymotrypsin and pepsin, and their degradation was monitored via RP-HPLC with fluorescence detection. While the study did not include the exact Ac-D-Phe(3-F)-OH residue, the class of side-chain fluorinated phenylalanines demonstrated position-dependent changes in proteolytic resistance, with some fluorinated analogs showing increased stability and others showing decreased stability compared to non-fluorinated controls [2]. The quantitative comparison below represents the observed range for fluorinated vs. non-fluorinated peptides in this experimental system.

Meta-F vs. proteolytic stability
Class-level
Relative t₁/₂ range: 0.7× to 3.5× of non-fluorinated control (α-chymotrypsin & pepsin)
Stability effect is context-dependent; not a uniform enhancement
Outcome varies with protease and substitution position; class-level inference
Peptide Stability Fluorinated Amino Acids Protease Resistance

D-Stereochemistry Protease Resistance

The D-configuration of the phenylalanine residue in Ac-D-Phe(3-F)-OH provides a fundamental advantage over its L-enantiomer in resisting enzymatic degradation. D-amino acids are generally poor substrates for mammalian proteases, which have evolved to recognize L-amino acid stereochemistry [1]. In a systematic comparison by Werner et al., peptides containing D-amino acids exhibited significantly reduced susceptibility to proteolytic cleavage compared to their all-L counterparts [2]. The study evaluated proteolytic resistance imparted by four backbone modifications including D-amino acid substitution, providing quantitative half-life extensions for D-amino acid-containing peptides across multiple proteases.

D-stereochemistry protease resistance
Cross-study comparable
D-Phe peptides: 2.5× to >10× half-life increase vs. all-L peptides (multiple proteases)
D-configuration supports baseline protease resistance
Sequence and protease dependent; cross-study comparable evidence
D-Amino Acid Protease Resistance Peptide Design

Meta-Fluoro Phenylalanine as 19F NMR Probe

The single fluorine atom at the meta position of Ac-D-Phe(3-F)-OH serves as a sensitive probe for 19F NMR spectroscopy, enabling real-time monitoring of peptide/protein conformation, dynamics, and ligand interactions without the need for isotopic enrichment . In contrast, the non-fluorinated analog Ac-D-Phe-OH lacks this spectroscopic handle entirely. The 19F chemical shift of meta-fluorophenylalanine (approximately -113 ppm relative to CFCl₃) is distinct from ortho- and para-fluorinated analogs, providing a unique spectral signature that can be exploited in site-specific labeling strategies [1]. The sensitivity of 19F NMR (83% of 1H sensitivity, 100% natural abundance) allows detection at low micromolar concentrations.

19F NMR probe capability
Class-level
19F signal at δ ≈ -113 ppm; 100% natural abundance; detection ~10 μM
Supports label-free conformational monitoring
Meta-fluorine provides distinct chemical shift; class-level inference
19F NMR Protein Dynamics Structural Biology

Fluorine Inductive Effect on Amide Reactivity

The fluorine atom in the meta position of Ac-D-Phe(3-F)-OH exerts an electron-withdrawing inductive effect (-I) that alters the electron density of the adjacent amide bond [1]. This electronic perturbation affects both the rate of amide bond formation during peptide synthesis and the susceptibility of the resulting peptide bond to enzymatic or chemical hydrolysis. In comparison, the non-fluorinated analog Ac-D-Phe-OH lacks this electronic modulation. Studies on fluorinated benzamides demonstrate that meta-fluorine substitution reduces the electron density on the carbonyl carbon, making it more electrophilic and potentially more reactive toward nucleophilic attack during coupling, while simultaneously stabilizing the resulting amide bond toward acid-catalyzed hydrolysis [2].

Inductive effect on amide bond
Class-level
Hammett σₘ = +0.34 (electron-withdrawing vs. σₘ = 0.00 for H)
Meta-fluorine alters amide reactivity during SPPS
Coupling optimization may be needed; class-level electronic parameter
Peptide Synthesis Amide Bond Stability Electronic Effects

Ac-D-Phe(3-F)-OH Application Scenarios


Protease-Stable Peptide Lead Optimization

Ac-D-Phe(3-F)-OH is utilized as a building block in the design of peptide-based drug candidates requiring enhanced resistance to proteolytic degradation. The D-stereochemistry provides baseline resistance to mammalian proteases, while the meta-fluorine substituent offers additional tunable protection in a position-dependent manner [1]. This combination is particularly valuable in the development of orally bioavailable peptide therapeutics, where gastrointestinal and serum protease stability are critical hurdles. The compound is incorporated during solid-phase peptide synthesis as an N-terminal-capped residue to evaluate stability-activity relationships.

19F NMR Conformational Analysis

Researchers incorporate Ac-D-Phe(3-F)-OH into peptides or proteins as a site-specific 19F NMR probe to study folding, dynamics, and ligand-binding events without the need for isotopic labeling [2]. The distinct chemical shift of the meta-fluorine atom (~ -113 ppm) allows monitoring of local environmental changes upon binding or conformational transitions. This application is particularly valuable for studying membrane proteins, intrinsically disordered proteins, and protein-protein interactions where traditional NMR methods face sensitivity or size limitations.

Fluorinated Peptide SAR Studies

Ac-D-Phe(3-F)-OH serves as a defined fluorinated comparator in SAR campaigns aimed at mapping the effects of fluorine substitution position (ortho, meta, para) and stereochemistry (D vs. L) on peptide biological activity and physicochemical properties. Procurement of this compound enables systematic evaluation against analogs such as Ac-D-Phe-OH, Ac-Phe(3-F)-OH, and Ac-D-Phe(2-F)-OH to establish quantitative structure-property relationships that guide lead optimization.

Protease-Catalyzed Peptide Ligation

The D-stereochemistry of Ac-D-Phe(3-F)-OH makes it a suitable substrate for protease-catalyzed peptide bond formation under kinetically controlled conditions, as demonstrated for α-fluoroalkyl amino acid incorporation using trypsin and α-chymotrypsin [3]. This enzymatic approach enables the site-specific introduction of the fluorinated D-amino acid into peptide sequences under mild conditions, avoiding racemization and side reactions common in chemical coupling methods.

Application
Selection Property
Validation Focus
Protease-stable peptide design studies
D-stereochemistry & meta-fluorination
Proteolytic stability assay comparison
19F NMR conformational analysis
Meta-fluorine 19F probe
Chemical shift & relaxation monitoring
Fluorinated peptide SAR studies
Fluorine position & stereochemistry
Structure-property relationship mapping
Protease-catalyzed peptide ligation
D-stereochemistry substrate compatibility
Enzymatic coupling efficiency & selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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